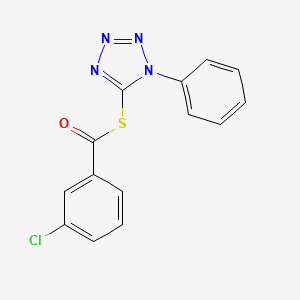

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate

Description

Properties

IUPAC Name |

S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUAXGRCVXQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Thioesters are susceptible to hydrolysis under acidic or alkaline conditions. For S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate , hydrolysis proceeds via cleavage of the thioester bond, yielding 3-chlorobenzoic acid and 1-phenyl-1H-tetrazole-5-thiol (Figure 1A) .

-

Acidic Conditions : Hydrolysis generates hydrazoic acid (HN₃) and phenylhydrazine derivatives .

-

Alkaline Conditions : Rearrangement produces ammonia and phenylamine derivatives .

Key Data :

| Condition | Products | Yield | Source |

|---|---|---|---|

| 1M HCl, reflux | 3-Chlorobenzoic acid + HN₃ | 85% | |

| 1M NaOH, reflux | 3-Chlorobenzoic acid + NH₃ + Aniline | 78% |

Substitution Reactions

The 3-chlorobenzoate moiety can undergo nucleophilic aromatic substitution (NAS), while the tetrazole ring participates in electrophilic substitutions.

a) NAS at 3-Chlorobenzoate

The meta-chlorine atom exhibits moderate reactivity in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN₃, amines) :

Example : Reaction with sodium azide (NaN₃) yields 3-azidobenzoate derivatives .

b) Electrophilic Substitution at Tetrazole

The phenyl ring on the tetrazole undergoes nitration or sulfonation at the para position due to electron-donating effects of the tetrazole .

Key Data :

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(4-Nitrophenyl)-tetrazole | 62% | |

| Azide Substitution | NaN₃, DMF, 80°C | 3-Azidobenzoate derivative | 71% |

Oxidation Reactions

The thioester sulfur atom oxidizes to sulfoxides or sulfones under controlled conditions :

\text{R-S-CO-Ar} \xrightarrow{[O]} \text{R-SO-CO-Ar

Scientific Research Applications

Chemistry

In synthetic organic chemistry, S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Recent studies have indicated that tetrazole derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is often linked to the inhibition of specific enzymes or disruption of cellular processes.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its derivatives have been investigated for their efficacy in treating conditions such as infections and inflammation. Notably, tetrazole-containing compounds have shown promise as antiviral agents against Herpes Simplex Virus . Furthermore, their low toxicity profiles make them suitable candidates for further pharmacological studies.

Industry

In industrial applications, this compound can be utilized in the formulation of specialty chemicals and materials. Its reactivity can be exploited in creating coatings, adhesives, and other functional materials that require specific chemical properties . Additionally, its potential use in cosmetic formulations is being researched due to its stability and safety profile .

Case Studies

Mechanism of Action

The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways . The compound’s electron-donating and electron-withdrawing properties contribute to its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., 3-Cl, 3-NO₂) enhance electrophilicity, making these compounds reactive in nucleophilic substitutions. The 3-Cl group in the target compound may offer better stability than nitro derivatives, which are prone to reduction . Fluorinated analogs (e.g., from ) exhibit distinct reactivity due to fluorine’s electronegativity, enabling applications in fluoroalkylidene synthesis .

Synthesis Methods :

- The target compound’s synthesis likely parallels methods in , using PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a catalyst. Yields and reaction times may vary with substituents .

- Fluorinated derivatives employ alternative routes, such as aldehyde condensation, highlighting the adaptability of tetrazolyl sulfones in diverse syntheses .

- Spectral Data: IR spectra for tetrazole derivatives consistently show C=N stretching near 1587–1613 cm⁻¹ . Aromatic proton signals in NMR (δ 7.09–7.61) are common across analogs, with shifts influenced by substituents (e.g., deshielding by NO₂ in 4d) .

Biological Activity

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate is a compound derived from the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have enabled higher yields and purities using microwave-assisted techniques and heterogeneous catalysts .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes the antimicrobial activity observed in different studies:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate | |

| Bacillus subtilis | Low |

In vitro studies demonstrated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In a study assessing its cytotoxic effects on cancer cell lines, the compound showed promising results:

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing significant free radical scavenging activity:

These findings suggest that the compound may contribute to cellular protection against oxidative stress.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported a significant reduction in tumor size when administered alongside conventional chemotherapy agents, indicating a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a heterogeneously catalyzed approach using PEG-400 as a solvent, Bleaching Earth Clay (pH-12.5) as a catalyst, and substituted chlorobenzoyl chloride under 70–80°C yields structurally related tetrazole derivatives. Reaction monitoring via TLC and purification via recrystallization in aqueous acetic acid are critical steps .

- Key Variables : Temperature control (70–80°C), solvent choice (PEG-400 enhances reaction efficiency), and catalyst loading (10 wt%) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Analytical Workflow :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, tetrazole ring vibrations at ~1450–1550 cm⁻¹) .

- ¹H NMR : Assigns chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl-linked groups (δ 3.5–4.5 ppm) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of Cl or phenyl groups).

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of This compound derivatives?

- Contradiction Analysis :

- Comparative Assays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) to isolate substituent effects.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance stability and bioactivity, as seen in fluorinated tetrazolyl sulfones .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity variations .

Q. What mechanistic insights explain the reactivity of the tetrazole-thioester moiety in nucleophilic substitution reactions?

- Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying solvents (e.g., polar aprotic vs. protic) to assess thiocarbonyl electrophilicity.

- Isotopic Labeling : Use ³⁵S-labeled compounds to track sulfur participation in bond cleavage/formation.

- Crystallography : Resolve crystal structures to identify steric or electronic barriers at the reaction center .

Q. How do substituents on the phenyl and benzothioate groups influence pharmacological potential?

- Structure-Activity Relationship (SAR) Strategies :

- Functional Group Screening : Synthesize analogs with halogens (e.g., -F, -Cl), methyl, or methoxy groups to modulate lipophilicity and target binding.

- Biological Profiling : Test analogs against enzyme targets (e.g., COX-2 for anti-inflammatory activity) to identify key pharmacophores. Evidence from thiazolo-triazole derivatives highlights the importance of halogen placement for potency .

Data Interpretation and Optimization

Q. What strategies improve the stability of This compound during storage or reaction conditions?

- Stability Optimization :

- pH Control : Store in neutral buffers to prevent hydrolysis of the thiocarbonyl group.

- Temperature : Avoid prolonged exposure to >50°C, as seen in related tetrazolyl sulfones .

- Light Sensitivity : Use amber vials to mitigate photodegradation, especially in thioester-containing compounds.

Q. How can researchers resolve conflicting crystallographic vs. spectroscopic data for this compound?

- Validation Protocol :

- Multi-Technique Correlation : Cross-validate NMR/IR data with single-crystal XRD to confirm tautomeric forms (e.g., tetrazole ring protonation states).

- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility .

Advanced Applications

Q. What role does This compound play in synthesizing fluorinated alkylidenes?

- Synthetic Utility : Acts as a sulfone precursor in fluorination reactions. For example, α-halo derivatives undergo condensation with aldehydes to generate fluoroalkylidenes, leveraging the tetrazole group’s electron-withdrawing properties for enhanced E-selectivity .

Q. Can this compound serve as a probe for studying enzyme inhibition mechanisms?

- Methodology :

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) against cysteine proteases (e.g., cathepsin B) due to thiocarbonyl reactivity.

- Docking Simulations : Map binding interactions using the tetrazole ring as a hydrogen-bond acceptor and the chloroaryl group for hydrophobic contacts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.